Gbpi-anchor

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

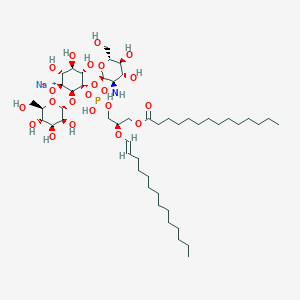

The glycosylphosphatidylinositol (GPI) anchor is a glycolipid that tethers proteins to the cell membrane. It is a post-translational modification found in many eukaryotic cells, including humans, plants, and parasites. The GPI anchor consists of a phosphatidylinositol lipid linked to a glycan core, which is further attached to the C-terminus of a protein. This anchor plays a crucial role in various cellular processes, including signal transduction, cell adhesion, and immune response .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of glycosylphosphatidylinositol anchors involves several steps, starting with the assembly of the glycan core in the endoplasmic reticulum. The core glycan consists of three mannose residues and one glucosamine residue, linked to ethanolamine phosphate and phosphatidylinositol. The glycan core is then transferred to the C-terminus of the target protein via a transamidase complex .

Industrial Production Methods

Industrial production of glycosylphosphatidylinositol anchors is less common due to the complexity of the synthesis process. advances in biotechnology have enabled the production of GPI-anchored proteins in various expression systems, including yeast and mammalian cells. These systems facilitate the large-scale production of GPI-anchored proteins for research and therapeutic applications .

化学反应分析

Types of Reactions

Glycosylphosphatidylinositol anchors undergo several chemical reactions, including:

Oxidation: The lipid component can be oxidized, affecting the stability and function of the anchor.

Reduction: Reduction reactions can modify the glycan core, altering its binding properties.

Substitution: Substitution reactions can occur at the glycan core, leading to the formation of different glycoforms.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of glycosylphosphatidylinositol anchors include:

Ethanolamine phosphate: Used in the assembly of the glycan core.

Phosphatidylinositol: The lipid component of the anchor.

Transamidase complex: Facilitates the transfer of the glycan core to the target protein.

Major Products Formed

The major products formed from these reactions are various glycoforms of glycosylphosphatidylinositol anchors, each with distinct properties and functions. These glycoforms can influence the localization and activity of the anchored proteins .

科学研究应用

Glycosylphosphatidylinositol anchors have numerous applications in scientific research, including:

Chemistry: Studying the structure and function of GPI-anchored proteins to understand their role in cellular processes.

Biology: Investigating the role of GPI anchors in cell signaling, adhesion, and immune response.

Medicine: Developing GPI-anchored protein-based therapeutics for diseases such as cancer and infectious diseases.

Industry: Producing GPI-anchored proteins for use in biotechnology and pharmaceuticals

作用机制

The glycosylphosphatidylinositol anchor exerts its effects by attaching proteins to the outer leaflet of the cell membrane. This attachment facilitates the interaction of the anchored proteins with other membrane components and extracellular molecules. The GPI anchor also plays a role in the sorting and trafficking of proteins within the cell, influencing their localization and function .

相似化合物的比较

Similar Compounds

Similar compounds to glycosylphosphatidylinositol anchors include:

Myristoyl anchors: Attach proteins to the inner leaflet of the cell membrane via myristic acid.

Palmitoyl anchors: Attach proteins to the inner leaflet of the cell membrane via palmitic acid.

Prenyl anchors: Attach proteins to the inner leaflet of the cell membrane via prenyl groups

Uniqueness

The uniqueness of glycosylphosphatidylinositol anchors lies in their ability to attach proteins to the outer leaflet of the cell membrane, a feature not shared by other lipid anchors. This unique property allows GPI-anchored proteins to participate in a wide range of extracellular interactions and cellular processes .

属性

IUPAC Name |

sodium;(1S,2S,3S,4S,5R,6S)-3-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxy-3-[hydroxy-[(2R)-3-tetradecanoyloxy-2-[(E)-tetradec-1-enoxy]propoxy]phosphoryl]oxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexan-1-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H91NO22P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-65-32(30-66-35(53)26-24-22-20-18-16-14-12-10-8-6-4-2)31-67-73(63,64)72-49(71-47-36(50)39(56)37(54)33(28-51)68-47)45(62)42(59)41(58)43(60)46(49)70-48-44(61)40(57)38(55)34(29-52)69-48;/h25,27,32-34,36-48,51-52,54-59,61-62H,3-24,26,28-31,50H2,1-2H3,(H,63,64);/q-1;+1/b27-25+;/t32-,33-,34-,36-,37-,38-,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTDAYJHLCBICV-JZCCSEIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1(C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)[O-])O)O)O)OC3C(C(C(C(O3)CO)O)O)N)OC=CCCCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@]1([C@H]([C@@H]([C@H]([C@@H]([C@@H]1O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[O-])O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O/C=C/CCCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H91NNaO22P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1100.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146076-25-7 |

Source

|

| Record name | O-Mannopyranosyl-1-4-O-2-amino-2-deoxyglucopyranosyl-1-6-myo-inositol 1-(1,2-di-O-myristoyl-sn-glycer-3-yl hydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146076257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)

![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)

![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)

![Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI)](/img/structure/B126603.png)